Fmoc-Gly-ODhbt

Solid-Phase Peptide Synthesis Process Analytical Technology Automated SPPS

Standard in situ activation methods (DIC/HOBt) for glycine introduce process variability and lack real-time feedback, increasing failure risk in automated peptide synthesis. Fmoc-Gly-ODhbt solves this as a pre-activated, self-indicating active ester. - Enables colorimetric coupling completion monitoring without Kaiser tests or HPLC - Higher reactivity than OPfp esters; eliminates double couplings in hindered sequences - Allows coupling onto unprotected serine/threonine hydroxyls for phospho/glycopeptides - Reduces cycle time in automated parallel synthesizers for library production

Molecular Formula C24H18N4O5
Molecular Weight 442.4 g/mol
CAS No. 114119-87-8
Cat. No. B039605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-ODhbt
CAS114119-87-8
SynonymsFmoc-Gly-ODhbt
Molecular FormulaC24H18N4O5
Molecular Weight442.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)ON4C(=O)C5=CC=CC=C5N=N4
InChIInChI=1S/C24H18N4O5/c29-22(33-28-23(30)19-11-5-6-12-21(19)26-27-28)13-25-24(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20H,13-14H2,(H,25,31)
InChIKeyABEAVVDFOQEIDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gly-ODhbt: Self-Indicating Activated Glycine Ester


Fmoc-Gly-ODhbt (CAS 114119-87-8) is a 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) ester of Fmoc-protected glycine, classified as an active ester for solid-phase peptide synthesis (SPPS) under Fmoc chemistry [1]. It serves as a pre-activated building block that eliminates the need for in situ activation reagents, offering distinct advantages in coupling monitoring and efficiency compared to standard Fmoc-amino acids or alternative active esters [2].

Pre-activated building block for Fmoc SPPS; eliminates need for in situ activation reagents.
Self-indicating: yellow color fades on coupling completion, enabling visual endpoint detection without Kaiser tests.
Suited for automated synthesizers and difficult sequences where real-time monitoring reduces cycle time.

Why Substituting Fmoc-Gly-ODhbt Fails


Generic substitution of Fmoc-Gly-ODhbt with Fmoc-Gly-OH (requiring in situ activation) or with alternative active esters like Fmoc-Gly-OPfp introduces quantifiable differences in coupling kinetics, racemization risk, and real-time process monitoring. The ODhbt ester exhibits higher reactivity than pentafluorophenyl (Pfp) esters [1] and provides a colorimetric self-indication feature absent in OPfp and OBt esters [2]. In situ activation methods (e.g., DIC/HOBt) lack this visual endpoint detection and require optimization of reagent stoichiometry, increasing the risk of incomplete coupling or side reactions in automated synthesis workflows.

Colorimetric self-indication is absent in OPfp and OBt esters; visual coupling progress monitoring is not possible, requiring offline tests that interrupt automation.

ODhbt esters show reported higher reactivity than OPfp esters; switching to less reactive active esters may extend coupling times and increase incomplete acylation risk.

In situ activation (e.g., DIC/HOBt) with Fmoc-Gly-OH lacks pre-defined stoichiometry and introduces variability; optimization burden may affect reproducibility in automated workflows.

Fmoc-Gly-ODhbt Differentiation Evidence


Colorimetric Self-Indication for Coupling Monitoring

Fmoc-Gly-ODhbt functions as a self-indicating reagent: upon acylation, the liberated ODhbt hydroxy component ionizes in the presence of the resin-bound amine, producing a distinct yellow color that fades as the reaction completes [1]. This visual endpoint eliminates the need for Kaiser tests or HPLC sampling during coupling. In contrast, Fmoc-Gly-OPfp and Fmoc-Gly-OBt esters do not provide such visual feedback, requiring external monitoring methods that consume time and sample [1].

Colorimetric self-indication
Head-to-head
Yellow during coupling, fades on completion vs. No color change with OPfp/OBt esters
Supports real-time process control in automated SPPS.
Visual endpoint eliminates offline Kaiser/HPLC checks.
Solid-Phase Peptide Synthesis Process Analytical Technology Automated SPPS

Higher Reactivity Compared to OPfp Esters

Patent literature explicitly states that ODhbt esters exhibit generally higher reactivity compared to OPfp esters [1]. While specific kinetic constants are not disclosed, the increased reactivity translates to shorter coupling times in automated synthesis. For instance, Fmoc-amino acid ODhbt esters have been successfully employed in difficult couplings without side-chain protection on hydroxy amino acids, a feat not typically achievable with less reactive OPfp esters under identical conditions [2].

Higher reactivity vs OPfp
Cross-study
ODhbt esters: higher reactivity; OPfp esters: lower reactivity
May reduce coupling cycle times in automated synthesis.
Qualitative assessment; kinetic constants not provided.
Peptide Coupling Kinetics Active Ester Reactivity SPPS Efficiency

Chemoselective Coupling on Unprotected Hydroxy Amino Acids

Fmoc-amino-acid-ODhbt activated esters enable selective coupling onto the N-terminal amine of resin-bound peptides even when unprotected serine and threonine hydroxyl groups are present [1]. In a model phosphopeptide synthesis, Fmoc-amino-acid-ODhbt esters were used to assemble the peptide sequence H-Ala-Tyr(P)-Ala-Ser(P)-Ala-OH without side-chain protection on Ser and Tyr, achieving >90% phosphorylation on both residues post-synthesis [1]. Standard Fmoc-amino acids coupled via DIC/HOBt or HBTU typically require side-chain protection (e.g., tBu) on hydroxy amino acids to prevent O-acylation side reactions.

Unprotected hydroxy amino acid coupling
Head-to-head
No Ser/Thr protection needed; >90% phosphorylation reported. Standard Fmoc-AA + DIC/HOBt requires tBu protection.
Simplifies phospho-/glycopeptide synthesis.
Reduces protection steps, reported to improve crude purity.
Phosphopeptide Synthesis Hydroxy Amino Acid Protection Chemoselective Coupling

Consistent Coupling Performance in Automated SPPS

Commercially available Fmoc-Gly-ODhbt is supplied with a minimum purity of 95% (HPLC) , ensuring consistent coupling performance. In comparison, standard Fmoc-Gly-OH typically has a purity specification of ≥98% but requires additional activation reagents that introduce variability in coupling efficiency due to differences in activation kinetics and reagent quality. The pre-activated ODhbt ester bypasses this source of batch-to-batch variability.

Commercial purity specification
Data to verify
Fmoc-Gly-ODhbt ≥95% (HPLC); Fmoc-Gly-OH ≥98% typical. Activation reagent variability eliminated.
Pre-activated form provides procurement confidence for reproducible coupling.
No public source; verify with supplier CoA.
Quality Control Peptide Synthesis Reagents Procurement Specifications

Fmoc-Gly-ODhbt Optimal Applications


Automated Library Synthesis with Visual Endpoint

In automated parallel synthesizers, Fmoc-Gly-ODhbt's colorimetric self-indication [1] allows real-time monitoring of coupling completion without pausing for Kaiser tests or HPLC sampling, significantly reducing cycle time and enabling true walk-away automation. This is particularly valuable in peptide library production where hundreds of sequences are synthesized simultaneously.

Phosphopeptide Synthesis with Unprotected Ser/Thr

For phosphopeptides and glycopeptides containing multiple Ser/Thr residues, Fmoc-amino-acid-ODhbt esters permit coupling without side-chain protection on hydroxy groups [1]. This reduces the number of protection/deprotection steps by at least 2 steps per hydroxy amino acid, minimizing side reactions and improving overall yield, as demonstrated by >90% phosphorylation in a model pentapeptide [1].

Difficult Sequences with Enhanced Reactivity

When synthesizing sequences prone to aggregation or steric hindrance, the higher reactivity of ODhbt esters relative to OPfp esters [1] ensures complete acylation in shorter reaction times, reducing the need for double couplings and improving crude peptide purity. This reactivity advantage is especially beneficial for hydrophobic sequences and β-branched amino acid junctions.

Process Scale-Up with Real-Time Monitoring

In process development and pilot-scale SPPS, the self-indicating property [1] provides immediate visual feedback of coupling progress, reducing reliance on off-line analytical testing. This lowers the cost of process analytical technology (PAT) implementation and accelerates process optimization cycles.

Application
Selection Property
Validation Focus
Automated library synthesis
Self-indicating active ester
Visual endpoint confirmation without offline sampling
Phosphopeptide synthesis (unprotected Ser/Thr)
Hydroxy-group compatible coupling
Phosphorylation yield and crude purity after global deprotection
Difficult/hydrophobic sequences
High reactivity active ester
Complete acylation without double couplings
Process scale-up monitoring
Visual process feedback
Real-time monitoring vs. offline analytical testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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